molecular formula C21H25N3O4 B2744583 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320573-99-5

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2744583
CAS RN: 2320573-99-5
M. Wt: 383.448
InChI Key: CEQMHGPCBCHHFB-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been proposed that it may act by modulating the activity of certain neurotransmitters in the brain such as dopamine and serotonin. It may also act by inhibiting the activity of certain enzymes and receptors that are involved in the development of various diseases.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various diseases and biological processes. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.

Future Directions

There are several future directions for the study of 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs of this compound. Another direction is to study its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. Finally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to better understand its efficacy and safety.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 2,5-dimethoxybenzoyl chloride with piperidine in the presence of a base to form the intermediate 1-(2,5-dimethoxybenzoyl)piperidine. This intermediate is then reacted with cyclopropylamine and pyridazinone to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer.

properties

IUPAC Name

6-cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-16-5-7-19(28-2)17(13-16)21(26)23-11-9-15(10-12-23)24-20(25)8-6-18(22-24)14-3-4-14/h5-8,13-15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQMHGPCBCHHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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